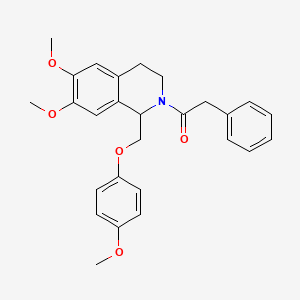
1-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethanone is a useful research compound. Its molecular formula is C27H29NO5 and its molecular weight is 447.531. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Elucidation
The synthesis and structural elucidation of compounds similar to the one have been a significant area of research. Studies have explored the partial O-demethylation of aromatic dimethoxy-substituted 3,4-dihydroisoquinolines, demonstrating controlled acid hydrolysis techniques to obtain monophenols from dimethoxy-substituted precursors, suggesting applications in synthetic chemistry and drug development (Brossi & Teitel, 1970). Additionally, research into the synthesis of 1-functionalized-6-hydroxy-4-methyl and 6,11-dihydroxy-4-methylnaphtho[2,3-g]isoquinoline-5,12-quinones from 2-methoxy- and 2,5-dimethoxyacetophenones has been reported, indicating the versatility of these compounds in generating quinone derivatives with potential biological activities (Croisy-Delcey et al., 1991).
Biological Properties and Applications
Research on the biological properties of related compounds has uncovered various potential applications. For instance, the synthesis and evaluation of 2-[(3-methoxyphenylethyl)phenoxy]-based ABCB1 inhibitors have demonstrated the influence of different basic side-chains on their biological properties, showcasing the potential of these compounds in modulating drug resistance mechanisms (Colabufo et al., 2008). This highlights their importance in research aimed at overcoming challenges associated with drug efflux pumps in cancer cells.
Chemical Transformations and Methodologies
The development of novel synthetic methodologies based on compounds of this class has also been a focus. For example, studies on the rapid microwave-assisted cleavage of methyl phenyl ethers have introduced new methods for synthesizing desmethyl precursors and for removing protecting groups, which is crucial in the synthesis and modification of complex organic molecules (Fredriksson & Stone-Elander, 2002). This demonstrates the compound's relevance in streamlining synthetic procedures and enhancing the efficiency of chemical transformations.
作用機序
Target of Action
The primary target of the compound 1-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethanone, also known as 1-{6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-phenylethan-1-one, is the NR2C/NR2D subunit containing NMDA receptors . These receptors play a crucial role in the transmission of signals in the brain, particularly in learning and memory .
Mode of Action
This compound acts as a positive allosteric modulator of NR2C/NR2D subunit containing NMDA receptors . It increases the channel opening frequency of recombinant NR2C or NR2D containing receptors by two-fold, with no effect on NR2A or NR2B subtypes .
Biochemical Pathways
It is known that the compound’s action on nmda receptors can influence various downstream effects, including synaptic plasticity and neuronal excitability .
Pharmacokinetics
It is soluble in dmso at a concentration of at least 10 mg/ml when warmed to 60 °c This suggests that the compound may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its modulation of NMDA receptors. By increasing the frequency of channel opening in certain NMDA receptor subtypes, the compound can enhance the transmission of signals in the brain, potentially influencing processes such as learning and memory .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be more effective in environments where this solvent is present . Additionally, the compound’s stability may be affected by temperature, as it is soluble in DMSO at higher temperatures .
Safety and Hazards
特性
IUPAC Name |
1-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO5/c1-30-21-9-11-22(12-10-21)33-18-24-23-17-26(32-3)25(31-2)16-20(23)13-14-28(24)27(29)15-19-7-5-4-6-8-19/h4-12,16-17,24H,13-15,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRPCCSXFAXINN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)CC4=CC=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate](/img/structure/B2541819.png)

![2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]-1lambda~4~,4-thiazinane-1,3,5-trione](/img/structure/B2541821.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2541822.png)
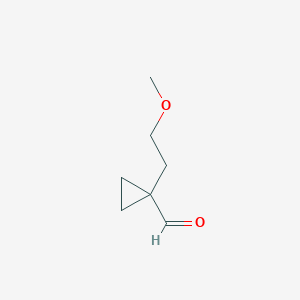

![N-benzyl-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2541829.png)

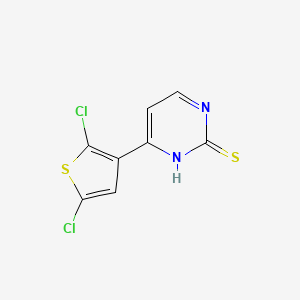
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide](/img/structure/B2541832.png)
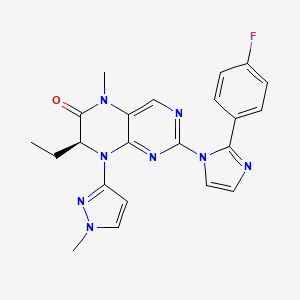
![Methyl 6-isopropyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2541837.png)
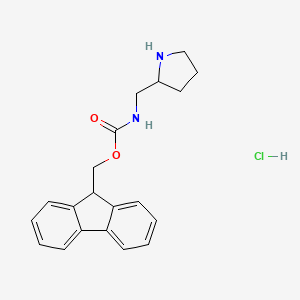
![N-butyl-3-[5-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2541842.png)
